Crocin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sparingly soluble in absolute alcohol, ether, other organic solvents /Di-gentiobiose ester/

Synonyms

Canonical SMILES

Isomeric SMILES

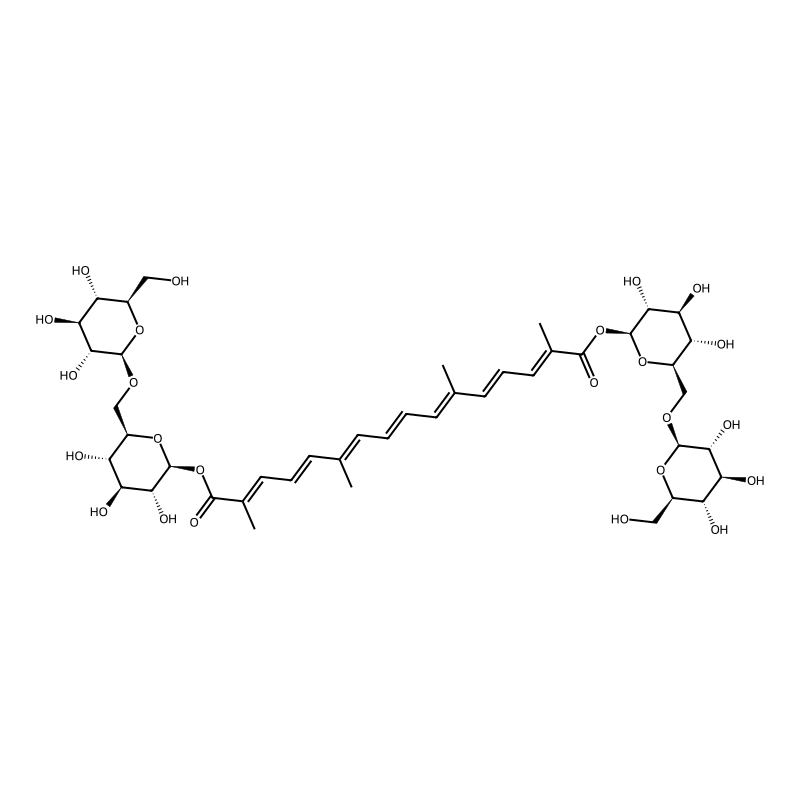

Crocin is a naturally occurring carotenoid ester responsible for the vibrant color of saffron (Crocus sativus L.) and gardenia fruit. Structurally, it is the diester of the dicarboxylic acid crocetin with two gentiobiose sugar units. This glycosylation makes crocin unusual among carotenoids, imparting significant water solubility, a critical attribute for its use as a natural yellow-orange colorant in the food and beverage industry and for its application in aqueous-based biological research. Its primary value proposition stems from this solubility, combined with its potent antioxidant and biological activities.

References

- [1] Qin, Y., et al. Crocin: Functional characteristics, extraction, food applications and efficacy against brain related disorders. Front. Nutr. 9, 990422 (2022).

- [2] International Association of Color Manufacturers. Saffron. IACM. Accessed May 3, 2026.

- [3] Kyriakoudi, A., et al. Changes in Total and Individual Crocetin Esters upon in Vitro Gastrointestinal Digestion of Saffron Aqueous Extracts. J. Agric. Food Chem. 61, 5318–5327 (2013).

- [4] Mecchi, L., et al. Evaluation of Crocin Content and In Vitro Antioxidant and Anti-Glycation Activity of Different Saffron Extracts. Plants 12, 3606 (2023).

Substituting purified Crocin (CAS: 42553-65-1) with its aglycone, crocetin, or with crude saffron extracts introduces significant performance and reproducibility issues. Crocetin, while bioactive, is lipophilic and practically insoluble in water, making it unsuitable for aqueous formulations where crocin excels. Crude saffron extracts present a different challenge: compositional variability. These extracts contain a mixture of different crocetin esters, along with picrocrocin and safranal, in concentrations that vary based on source and processing. This lack of standardization compromises color consistency, dosage accuracy in biological studies, and overall product reproducibility, making purified crocin the necessary choice for applications demanding precise, repeatable performance.

References

- [1] International Association of Color Manufacturers. Saffron. IACM. Accessed May 3, 2026.

- [2] Wang, C., et al. Synthesis of crocetin derivatives and their potent inhibition in multiple tumor cells proliferation and inflammatory property of macrophage. Naunyn Schmiedebergs Arch. Pharmacol. 393, 2129–2138 (2020).

- [3] Serrano-Díaz, J., et al. Stability of saffron extracts at different pH levels. In XXVIII International Horticultural Congress on Science and Horticulture for People (IHC2010): International Symposium on Saffron Biology and 969, 315–321 (2011).

Superior Aqueous Solubility for Simplified Handling and Formulation

The defining procurement advantage of crocin is its high water solubility, a direct result of its glycosyl ester structure. This contrasts sharply with its aglycone, crocetin, which is lipophilic and has extremely low water solubility. One study measured the water solubility of crocetin to be just 1.238 µg/mL. Crocin, conversely, is described as soluble in hot water and sparingly soluble in alcohol, while being insoluble in oils, making it directly suitable for aqueous-based systems where crocetin cannot be used without complex formulation strategies like nanoparticle encapsulation or conversion to salts.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Readily soluble in water |

| Comparator Or Baseline | Crocetin: 1.238 µg/mL |

| Quantified Difference | Qualitatively massive; crocin is suitable for direct use in aqueous media while crocetin is practically insoluble. |

| Conditions | Standard temperature and pressure, water as solvent. |

For any aqueous application (beverages, cell culture media, certain cosmetics), crocin's intrinsic solubility eliminates the need for co-solvents or complex delivery systems required for the insoluble crocetin.

Enhanced Stability Under Relevant Processing and Storage Conditions

Purified crocin demonstrates predictable stability under specific pH and temperature conditions, which is critical for process design and ensuring shelf-life. In aqueous solutions, crocin is most stable at a slightly acidic to neutral pH (pH 5-7). Its degradation is quantifiable and follows predictable kinetics. For example, in an aqueous extract at 20°C and pH 5, the half-life (t1/2) of crocin was found to be approximately 8.7 days, whereas at a highly acidic pH of 2, it dropped to 2.5 days. In contrast, crude saffron extracts show variable stability due to enzymatic activity and interactions with other components, while crocetin is known to be particularly unstable in acidic conditions. This makes purified crocin a more reliable choice for applications requiring controlled degradation profiles.

| Evidence Dimension | Stability Half-Life (t1/2) in Aqueous Solution |

| Target Compound Data | At 20°C: ~8.7 days (pH 5), ~5.4 days (pH 7), ~2.5 days (pH 2) |

| Comparator Or Baseline | Crude Saffron Extract: Variable stability dependent on complex matrix. Crocetin: Generally reported as unstable in acidic conditions. |

| Quantified Difference | Up to a 3.5-fold increase in stability at pH 5 compared to pH 2 for purified crocin. |

| Conditions | Aqueous solution at a controlled temperature of 20°C across various pH levels. |

Procuring purified crocin allows for precise process control and predictable shelf-life in pH-sensitive formulations, avoiding the instability and variability of crude extracts or crocetin.

Efficient Precursor for Systemic Bioavailability of Active Metabolite Crocetin

For oral applications, crocin functions as a highly effective, water-soluble pro-drug for its bioactive, lipophilic metabolite, crocetin. Intact crocin has negligible direct oral bioavailability. Instead, it is hydrolyzed in the intestine to crocetin, which is then readily absorbed. Procuring crocin is a more effective strategy for delivering crocetin systemically than administering crocetin itself. Studies in rats have shown that oral administration of crocin leads to significantly higher plasma concentrations of crocetin compared to direct oral administration of crocetin. This is because crocin's water solubility allows for better dispersion and interaction with intestinal enzymes and microbiota responsible for the conversion, overcoming the dissolution and absorption challenges of the poorly soluble crocetin.

| Evidence Dimension | Systemic Delivery of Crocetin |

| Target Compound Data | Efficiently hydrolyzed in the gut to crocetin, which is then absorbed. |

| Comparator Or Baseline | Crocetin: Poorly soluble, leading to lower systemic absorption when administered directly. |

| Quantified Difference | Oral crocin administration results in 56–81 times greater serum concentration of crocetin in rats compared to oral crocetin administration. |

| Conditions | Oral administration in animal models. |

For nutraceutical or pharmaceutical research requiring systemic crocetin exposure, procuring crocin is the superior strategy for achieving higher and more reliable bioavailability of the active compound.

Aqueous-Based Food and Beverage Coloring

As a natural, water-soluble colorant, purified crocin is the material of choice for achieving consistent yellow-to-red hues in beverages, dairy products, and other aqueous food systems. Its defined stability profile allows manufacturers to predict color performance during processing and throughout the product's shelf life, an advantage not offered by compositionally variable saffron extracts.

Nutraceutical and Dietary Supplement Formulation

For oral supplements aimed at delivering the health benefits of saffron's carotenoids, crocin serves as the optimal precursor. Its water solubility simplifies formulation into tablets, capsules, and liquid preparations, while its efficient conversion to the active metabolite crocetin ensures superior bioavailability compared to formulating with poorly soluble crocetin directly.

High-Reproducibility In Vitro and In Vivo Research

In scientific research investigating the antioxidant, anti-inflammatory, or neuroprotective effects of saffron, using purified crocin is essential for dose-dependent accuracy and reproducibility. Unlike crude extracts, a pure compound allows for precise molar concentrations in cell culture media or vehicle solutions, ensuring that observed effects are directly attributable to a known quantity of the active molecule.

References

- [1] Bachir-Bey, M., et al. Study of the degradation kinetics of crocin during storage at different temperatures. Braz. J. Food Technol. 26, e2022107 (2023).

- [2] International Association of Color Manufacturers. Saffron. IACM. Accessed May 3, 2026.

- [3] Fernández-Albarral, J. A., et al. Bioactivity and Bioavailability of the Major Metabolites of Crocus sativus L. Flower. Antioxidants 9, 908 (2020).

- [4] Pérez-Gálvez, A., et al. Bioaccessibility and Pharmacokinetics of a Commercial Saffron (Crocus sativus L.) Extract. Molecules 25, 237 (2020).

- [5] Hosseini, A., et al. Comparative assessment of immunomodulatory, proliferative, and antioxidant activities of crocin and crocetin on mesenchymal stem cells. J. Cell. Biochem. 122, 134–145 (2021).

Physical Description

Color/Form

Hydrated brownish-red needles from methanol /Di-gentiobiose ester/

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

186 °C

UNII

Therapeutic Uses

EXPL THER Snakebite is a serious medical and socio-economic problem affecting the healthy individuals and agricultural and farming populations worldwide. In India, Vipera russelli snakebite is common, ensuing high morbidity and mortality. The venom components persuade multifactorial stress phenomenon and alter the physiological setting by causing disruption of the blood cells and vital organs. The present study demonstrates the anti-ophidian property of Crocin (Crocus sativus), a potent antioxidant against viper venom-induced oxidative stress. The in vivo oxidative damage induced by venom was clearly evidenced by the increased oxidative stress markers and antioxidant enzymes/molecules along with the proinflammatory cytokines including IL-1beta, TNF-a and IL-6. Furthermore, venom depleted the hemoglobin, hematocrit, mean corpuscular volume and platelet count in experimental animals. Crocin ameliorated the venom-induced oxidative stress, hematological alteration and proinflammatory cytokine levels. At present, administration of antivenom is an effective therapy against systemic toxicity, but it offers no protection against the rapidly spreading oxidative damage and infiltration of pro-inflammatory mediators. These pathologies will continue even after antivenom administration. Hence, a long-term auxiliary therapy is required to treat secondary as well as neglected complications of snakebite.

EXPL THER The snakebite mortality rate has been significantly reduced due to effective antivenom therapy. The intravenously infused antivenom will neutralize free and target-bound toxins but fails to neutralize venom-induced inflammation and oxidative stress, as the antigen-antibody complex itself is pro-inflammatory. Therefore, an auxiliary therapy is necessary to treat secondary/overlooked envenomation complications. Blood samples from healthy donors were treated with viper venom (100 ug/mL) for 2 hr. The venom-induced inflammation, oxidative damage and effect of crocin pre-treatment were determined by assessing the serum levels of cytoplasmic, lysosomal and oxidative stress markers along with pro-inflammatory mediators such as tumor necrosis factor (TNF)-a, interleukin (IL)-1beta, IL-6 and cyclo-oxygenase (COX)-2. Significantly increased stress markers, cytoplasmic, lysosomal and extracellular matrix-degrading enzymes as well as the pro-inflammatory mediators TNF-a, IL-1beta, IL-6 and COX-2 indicated increased cellular damage but significantly reduced oxidative damage and inflammation in crocin pre-treated groups. CONCLUSION: The data clearly suggest that venom-induced oxidative stress and inflammation is also responsible for oxidative burst and cell death in the circulation, which may worsen even after antivenom therapy. Hence, the current study demands a supportive therapy in addition to antivenom therapy to neutralize the overlooked issues of snakebite.

EXPL THER /The study/ used an experimental model in the rat to examine the effects of long-term treatment with crocin, a glycosylated carotenoid from the stigmas of the saffron crocus, on colon cancer. BD-IX rats were divided into four groups: Groups G1 and G2, designated "cancer groups," were used to study the effects of crocin on the progression of colon cancer, and Groups G3 and G4, designated "toxicity groups," were used to study the effects of the treatment on metabolic processes and the parenchyma. DHD/K12-PROb cells were injected subcutaneously into the chest of Group G1 and G2 animals. From 1 to 13 weeks after inoculation, animals in Groups G2 and G4 received a weekly injection of crocin (400 mg/kg body wt s.c.). Animals in Groups G1 and G3 received no treatment. In addition, lines of animal and human colon adenocarcinoma cells (DHD/K12-PROb and HT-29) were used to perform assays in vitro to examine the cytotoxicity of crocin. Life span was extended and tumor growth was slower in crocin-treated female rats, but no significant antitumor effect was found in male rats. Acute tubular necrosis was found in all kidney samples from crocin-treated animals, but slight signs of nephrotoxicity were found by biochemical analysis of the serum. In assays in vitro, crocin had a potent cytotoxic effect on human and animal adenocarcinoma cells (HT-29 and DHD/K12-PROb cells, 50% lethal dose = 0.4 and 1.0 mM, respectively). Treated cells exhibited a remarkable loss of cytoplasm and wide cytoplasmic vacuole-like areas. In conclusion, long-term treatment with crocin enhances survival selectively in female rats with colon cancer without major toxic effects. The effects of crocin might be related to its strong cytotoxic effect on cultured tumor cells.

EXPL THER Crocus sativus L. (saffron) has been traditionally used for the treatment of insomnia and other diseases of the nervous systems. Two carotenoid pigments, crocin and crocetin, are the major components responsible for the various pharmacological activities of C. sativus L. This study examined the sleep-promoting activity of crocin and crocetin by monitoring the locomotor activity and electroencephalogram after administration of these components to mice. Crocin (30 and 100 mg/kg) increased the total time of non-rapid eye movement (non-REM) sleep by 60 and 170%, respectively, during a 4-hr period from 20:00 to 24:00 after its intraperitoneal administration at a lights-off time of 20:00. Crocetin (100 mg/kg) also increased the total time of non-REM sleep by 50% after the administration. These compounds did not change the amount of REM sleep or show any adverse effects, such as rebound insomnia, after the induction of sleep.

Mechanism of Action

Background Traditional drug discovery approaches are mainly relied on the observed phenotypic changes following administration of a plant extract, drug candidate or natural product. Recently, target-based approaches are becoming more popular. The present study aimed to identify the cellular targets of crocin, the bioactive dietary carotenoid present in saffron, using an affinity-based method. Methods Heart, kidney and brain tissues of BALB/c mice were homogenized and extracted for the experiments. Target deconvolution was carried out by first passing cell lysate through an affinity column prepared by covalently attaching crocin to agarose beads. Isolated proteins were separated on a 2D gel, trypsinized in situ and identified by MALDI-TOF/TOF mass spectrometry. MASCOT search engine was used to analyze Mass Data. Results Part of proteome that physically interacts with crocin was found to consist of beta-actin-like protein 2, cytochrome b-c1 complex subunit 1, ATP synthase subunit beta, tubulin beta-3 chain, tubulin beta-6 chain, 14-3-3 protein beta/alpha, V-type proton ATPase catalytic subunitA, 60 kDa heat shock protein, creatine kinase b-type, peroxiredoxin-2, cytochrome b-c1 complex subunit 2, acetyl-coA acetyltransferase, cytochrome c1, proteasome subunit alpha type-6 and proteasome subunit alpha type-4. Conclusion The present findings revealed that crocin physically binds to a wide range of cellular proteins such as structural proteins, membrane transporters, and enzymes involved in ATP and redox homeostasis and signal transduction.

...treatment of PC-12 cells with crocin inhibited cell membrane lipid peroxidation and restored intracellular /Superoxide dismutase/ SOD activity even more efficacious than a-tocopherol at the same concentration. Further, in vitro studies demonstrated that the underlying mechanism through which crocin combats ischemic stress-induced neural cell death is by increasing /glutathione peroxidase/ GSH activities and preventing the activation of c-Jun NH2-terminal kinases (JNK) pathway...

Impurities

Absorption Distribution and Excretion

Metabolism Metabolites

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Crocetin ... (CI Natural Yellow 6; CI 75100) occurs in saffron as crocin (42553-65-1) /Di-gentiobiose ester/

Analytic Laboratory Methods

Storage Conditions

Interactions

This study investigated the protective efficacy of crocin against hepatotoxicity induced by cyclophosphamide (CP) in Wistar rats. The experimental rats were treated with crocin orally at a dose of 10 mg/kg for 6 consecutive days after the administration of a single intraperitoneal dose of CP (150 mg/kg). The ameliorative effect of crocin on organ toxicity was studied by evaluating oxidative stress enzymes, inflammatory cytokines and histological sections. A single intraperitoneal CP injection significantly elevated endogenous reactive oxygen species and oxidation of lipids and proteins, which are the hallmarks of oxidative damage in liver and serum. In consequence, the primary defensive reduced glutathione, total thiol and antioxidant enzymes such as superoxide dismutase, catalase, glutathione-S-transferase and glutathione peroxidase, were significantly reduced. In addition, liver and serum aspartate aminotransferase and alanine aminotransferase along with acid and alkaline phosphatase were considerably increased. Oral administration of crocin significantly rejuvenated all the above altered markers to almost normal state. The protective efficacy of crocin was further supported by the histological assessment and restoration of CP-induced inflammatory cytokines and enzyme levels compared with the control drug. The results obtained suggest the protective nature of crocin against CP-induced oxidative damage/inflammation and organ toxicity.

Acrylamide (ACR) is a potent neurotoxic in human and animal models. In this study, the effect of crocin, main constituent of Crocus sativus L. (Saffron) on ACR-induced cytotoxicity was evaluated using PC12 cells as a suitable in vitro model. The exposure of PC12 cells to ACR reduced cell viability, increased DNA fragmented cells and phosphatidylserine exposure, and elevated Bax/Bcl-2 ratio. Results showed that ACR increased intracellular reactive oxygen species (ROS) in cells and ROS played an important role in ACR cytotoxicity. The pretreatment of cells with 10-50 uM crocin before ACR treatment significantly attenuated ACR cytotoxicity in a dose-dependent manner. Crocin inhibited the downregulation of Bcl-2 and the upregulation of Bax and decreased apoptosis in treated cells. Also, crocin inhibited ROS generation in cells exposed to ACR. In conclusion, our results indicated that pretreatment with crocin protected cells from ACR-induced apoptosis partly by inhibition of intracellular ROS production.

Crocus sativus L. has been shown to interact with the opioid system. Thus, the effects of aqueous and ethanolic extracts of stigma and its constituents were evaluated on morphine-withdrawal syndrome in mice. Dependence was induced using subcutaneous (s.c.) injections of morphine for 3 days. On day 4, morphine was injected 0.5 hr prior the intraperitoneal (i.p.) injections of the extracts, crocin, safranal, clonidine (0.3 mg/kg) or normal saline. Naloxone was injected (5 mg/kg i.p.) 2 hr after the final dose of morphine and the number of episodes of jumping during 30 min was considered as the intensity of the withdrawal syndrome. Clonidine, the aqueous and ethanolic extracts of saffron reduced the jumping activity. Safranal was injected (s.c.) 30 min prior and 1 and 2 hr after the injection of morphine. It potentiated some signs of withdrawal syndrome. The aqueous extract decreased the movement in all of the doses (80, 160, 320 mg/kg) and the ethanolic extract decreased it in the dose of 800 mg/kg in open field test. But crocin and the dose of 400 mg/kg ethanolic extract showed no effect on activity in this test. It is concluded that the extracts and crocin may have interaction with the opioid system to reduce withdrawal syndrome.

For more Interactions (Complete) data for Crocin (13 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Explore Compound Types